molecular formula C9H6F2N2 B2934126 7,8-Difluoroquinolin-3-amine CAS No. 318685-32-4

7,8-Difluoroquinolin-3-amine

Cat. No.: B2934126
CAS No.: 318685-32-4
M. Wt: 180.158
InChI Key: RSHIEXAOQCAVFF-UHFFFAOYSA-N
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Description

7,8-Difluoroquinolin-3-amine is a fluorinated quinoline derivative with the molecular formula C9H6F2N2. This compound is notable for its unique structural features, which include two fluorine atoms at the 7 and 8 positions of the quinoline ring and an amine group at the 3 position. These modifications confer distinct chemical and biological properties, making it a subject of interest in various scientific fields.

Scientific Research Applications

7,8-Difluoroquinolin-3-amine has a wide range of applications in scientific research:

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Difluoroquinolin-3-amine typically involves the fluorination of quinoline derivatives. One common method includes the nucleophilic aromatic substitution of a suitable precursor, such as 7,8-difluoroquinoline, with an amine source under controlled conditions. The reaction often requires the use of a base, such as potassium carbonate, and a polar aprotic solvent, like dimethylformamide, to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 7,8-Difluoroquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    7-Fluoroquinoline: A single fluorine atom at the 7 position.

    8-Fluoroquinoline: A single fluorine atom at the 8 position.

    7,8-Difluoroquinoline: Lacks the amine group at the 3 position.

Uniqueness: 7,8-Difluoroquinolin-3-amine is unique due to the presence of both fluorine atoms and the amine group, which confer distinct chemical reactivity and biological activity. This combination enhances its potential as a versatile intermediate in synthetic chemistry and as a bioactive molecule in medicinal research .

Properties

IUPAC Name

7,8-difluoroquinolin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2/c10-7-2-1-5-3-6(12)4-13-9(5)8(7)11/h1-4H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHIEXAOQCAVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=NC=C(C=C21)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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